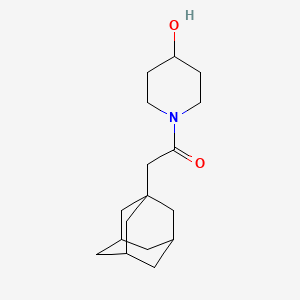![molecular formula C14H18N2O3 B7501291 Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone is its high purity, which makes it suitable for use in lab experiments. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. One of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone. One area of research is the development of more potent derivatives of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its potential therapeutic benefits.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone involves the reaction of cyclopropylamine with 4-(2-methylfuran-3-carbonyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of the compound can be further enhanced by recrystallization.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-12(4-9-19-10)14(18)16-7-5-15(6-8-16)13(17)11-2-3-11/h4,9,11H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFGWILBSAZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
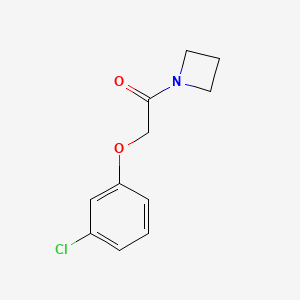
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)
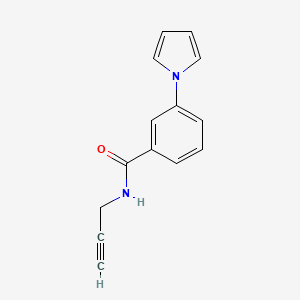

![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)
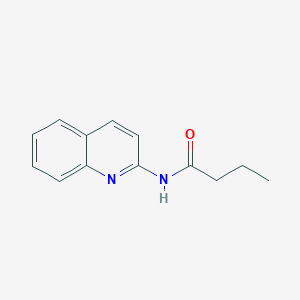
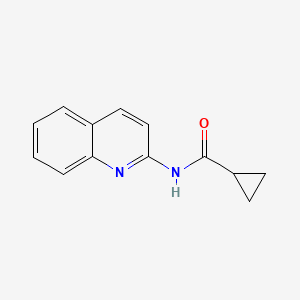

![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
